Antifungal Activity Profile: Methyl Ester vs. Pentyl Ester Against C. guilliermondii
In a head-to-head evaluation of 11 3-methyl-4-nitrobenzoate derivatives against four Candida strains, methyl 3-methyl-4-nitrobenzoate (compound 1) demonstrated potent antifungal activity against C. guilliermondii 207, with a Minimum Inhibitory Concentration (MIC) of 39 µM. For comparison, the pentyl ester derivative (compound 6) showed an MIC of 31 µM against the same strain [1]. This indicates that while the pentyl ester has slightly higher potency, the methyl ester retains significant activity, establishing it as a relevant benchmark for structure-activity relationship (SAR) studies and a viable starting point for further optimization.
| Evidence Dimension | Antifungal activity (MIC against C. guilliermondii 207) |
|---|---|
| Target Compound Data | MIC = 39 µM |
| Comparator Or Baseline | Pentyl 3-methyl-4-nitrobenzoate (Compound 6): MIC = 31 µM |
| Quantified Difference | The pentyl ester has a 1.26-fold lower MIC (higher potency) than the methyl ester. |
| Conditions | In vitro microdilution assay according to CLSI guidelines; inoculum of 2.5 × 10^3 CFU/mL; compounds tested at 1000–7.8 µg/mL; incubation at 35±2°C for 24h. |
Why This Matters
This data confirms the compound's specific antifungal activity profile, which is essential for researchers comparing it to other esters in the same series for SAR studies or for those seeking a defined benchmark with known potency.
- [1] Ferreira, A. R., Castillo, Y. P., Andrade, A. C. M., Nóbrega, D. F., de Oliveira, J. P. G., Lima, T. C., de Castro, R. D., & de Sousa, D. P. (2025). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Journal of Chemistry, 2025, 5566662. View Source
